4-Chlorocinnamoyl Chloride

Overview

Description

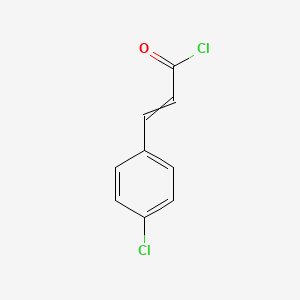

4-Chlorocinnamoyl chloride (C₉H₆Cl₂O) is an acyl chloride derivative of 4-chlorocinnamic acid, characterized by a para-chloro substituent on the aromatic ring and a reactive α,β-unsaturated carbonyl group. It is synthesized by refluxing 4-chlorocinnamic acid with thionyl chloride (SOCl₂), yielding a versatile intermediate for pharmaceuticals and agrochemicals . Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocinnamoyl Chloride can be synthesized through the reaction of 4-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and controlled environments helps in minimizing side reactions and maximizing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocinnamoyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form 3-(4-Chlorophenyl)acrylic acid.

Acylation: Can acylate organozinc compounds and other nucleophiles.

Common Reagents and Conditions:

Amines and Alcohols: Used to form amides and esters under mild conditions.

Water: Hydrolysis occurs readily, forming the corresponding acid.

Organozinc Compounds: Used in acylation reactions to introduce the acryloyl group.

Major Products Formed:

Amides and Esters: Formed from reactions with amines and alcohols.

3-(4-Chlorophenyl)acrylic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Chlorocinnamoyl Chloride is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of complex organic molecules and polymers.

Biology: Used in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorocinnamoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can inhibit enzymes by acylating active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The reactivity and applications of 4-chlorocinnamoyl chloride are influenced by its electron-withdrawing chloro group and conjugated carbonyl system. Below is a comparison with analogous compounds:

Reactivity and Pharmacological Activity

- Electron Effects : The para-chloro group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., amidation in antidepressant synthesis) . In contrast, 4-methylcinnamoyl chloride’s electron-donating methyl group reduces reactivity.

- Biological Activity: Derivatives of this compound show superior cytotoxicity compared to non-halogenated analogues, attributed to enhanced cellular uptake and target binding .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Chlorocinnamoyl Chloride?

- Methodological Answer : Synthesis typically involves chlorination of 4-chlorocinnamic acid using thionyl chloride (SOCl₂) under reflux conditions. After reaction completion, excess SOCl₂ is removed via rotary evaporation. Purification is achieved through fractional distillation or recrystallization from anhydrous solvents like dichloromethane. Confirm purity via thin-layer chromatography (TLC) and spectroscopic analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ ~170 ppm).

- IR Spectroscopy : Confirm C=O stretch (~1750 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).

- Mass Spectrometry : Detect molecular ion peaks (m/z ~198 for C₉H₆Cl₂O) and fragmentation patterns.

Cross-reference data with NIST Chemistry WebBook or PubChem for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves, goggles, and a fume hood to avoid inhalation or skin contact.

- Store in airtight containers under nitrogen or argon to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How should researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Perform HPLC or GC-MS to rule out impurities.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian software) and compare with experimental results .

Q. What strategies enhance the stability of this compound in reactive environments?

- Methodological Answer :

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM).

- Temperature Management : Store at –20°C and avoid prolonged exposure to light.

- Stability Monitoring : Track decomposition via TLC or ¹H NMR over time .

Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic sites.

- Transition State Modeling : Use software like ORCA or GAMESS to model reaction pathways.

- Kinetic Studies : Compare computational activation energies with experimental rate constants .

Q. Which solvents optimize reaction efficiency with this compound?

- Methodological Answer :

- Polar Aprotic Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for maintaining reactivity.

- Avoid Protic Solvents : Water or alcohols accelerate hydrolysis, reducing yield.

- Solvent Screening : Use a dielectric constant (ε) table to select solvents with ε < 15 for moisture-sensitive reactions .

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-(4-chlorophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H |

InChI Key |

ZFOVCSTVYYYRSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Cl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.